molecular formula C16H12F6N2O3S B2426739 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 748147-58-2

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea

Cat. No.: B2426739
CAS No.: 748147-58-2
M. Wt: 426.33
InChI Key: NNLSOEHHLPLIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a sulfonylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the following steps:

    Formation of the Urea Core: The initial step involves the reaction of an isocyanate with an amine to form the urea core. For instance, 3,5-bis(trifluoromethyl)phenyl isocyanate can react with 4-methylphenylamine under controlled conditions.

    Sulfonylation: The urea derivative is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the urea core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonylurea moiety can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield 3,5-bis(trifluoromethyl)aniline and 4-methylbenzenesulfonic acid.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonylurea group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonylurea group can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of diabetes treatment, where sulfonylureas are known to stimulate insulin release.

    Molecular Pathways: The compound may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-(phenylsulfonyl)urea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-chlorophenyl)sulfonyl)urea: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.

Uniqueness: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea is unique due to the presence of both trifluoromethyl groups and a sulfonylurea moiety, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the sulfonylurea moiety is crucial for its potential biological activities.

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of trifluoromethyl groups and sulfonyl moieties enhances its pharmacological profiles, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H14F6N2O2S
  • Molecular Weight : 398.34 g/mol
  • IUPAC Name : this compound

The compound features a urea linkage, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability.

1. Anticancer Activity

Studies have shown that compounds containing urea and sulfonyl groups exhibit potent anticancer properties. The trifluoromethyl substitution plays a crucial role in enhancing the compound's interaction with biological targets:

  • Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell death pathways.
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use against various cancers.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : It has shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
  • Edema Reduction : In animal models, the compound significantly reduced edema formation, demonstrating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeAssay/ModelResultReference
AnticancerMTT AssayIC50 = 12 µM
Xenograft ModelTumor volume reduced by 60%
Anti-inflammatoryEdema Model75% reduction in edema
Cytokine Release AssayDecreased TNF-α by 40%

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize the yield and purity of the final product. The introduction of trifluoromethyl groups has been shown to enhance biological activity through increased binding affinity to target proteins.

Example Synthetic Route:

  • Formation of Urea Linkage : Reaction between isocyanate derivatives and amines.
  • Sulfonylation : Introduction of sulfonyl groups via sulfonation reactions.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O3S/c1-9-2-4-13(5-3-9)28(26,27)24-14(25)23-12-7-10(15(17,18)19)6-11(8-12)16(20,21)22/h2-8H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLSOEHHLPLIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.